molecular formula C16H21BrN4O2 B2742402 tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate CAS No. 2222511-85-3

tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate

Cat. No.: B2742402
CAS No.: 2222511-85-3
M. Wt: 381.274
InChI Key: JCKMUWJKOFSZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate (CAS: 2222511-85-3) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a piperazine moiety via a tert-butyl carbamate group. This compound is frequently employed as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and inflammatory diseases . Its bromine substituent at the 3-position of the imidazo[1,2-a]pyridine ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce diverse functional groups . The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, facilitating selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)12-4-5-14-18-10-13(17)21(14)11-12/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKMUWJKOFSZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C(=NC=C3Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves esterification with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactive bromine atom allows for further functionalization, making it valuable in the development of new chemical entities .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. It has shown promise in the development of inhibitors for various enzymes and receptors, particularly those involved in cancer and neurological disorders .

Industry

Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, often leading to inhibition of their activity. This can result in various biological effects, such as anti-cancer or neuroprotective activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate with analogs based on structural motifs, synthetic utility, and biological activity.

Structural Analogues with Halogen Substitutions
Compound Name Key Structural Differences Biological Activity/Utility Reference(s)
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (CAS: 1198284-77-3) Indazole core instead of imidazo[1,2-a]pyridine Intermediate for kinase inhibitors; lacks reported cytotoxicity data
2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyridin-4-one Chlorine substituent; pyridopyridinone backbone Patent-listed for undisclosed therapeutic applications (likely anticancer or antiviral)
7-(4-Cyclobutylpiperazin-1-yl)-2-(8-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Ethyl and methyl substituents; pyrimidinone scaffold Improved metabolic stability in preclinical models

Key Observations :

  • Halogen Position Matters : Bromine at the 3-position (target compound) offers distinct electronic and steric effects compared to chlorine at the 8-position (e.g., ), impacting reactivity in cross-coupling reactions .
  • Scaffold Flexibility: Replacement of imidazo[1,2-a]pyridine with indazole () or pyridopyrimidinone () alters binding affinity to biological targets such as kinases or GPCRs.
Fluorinated Derivatives with Enhanced Bioactivity
Compound Name Key Structural Differences Biological Activity Reference(s)
(2-Fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone (7e) Fluorophenyl ketone; no bromine IC₅₀ = 0.8 µM against HepG2 (hepatocellular carcinoma)
(4-(2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (7h) Trifluoromethyl group; ketone linker IC₅₀ = 1.2 µM against MDA-MB-231 (triple-negative breast cancer)

Key Observations :

  • Electron-Withdrawing Groups Enhance Potency : Fluorine and trifluoromethyl groups in compounds 7e and 7h improve cytotoxicity compared to brominated analogs, likely due to increased membrane permeability and target engagement .
  • Bromine vs. Fluorine : Bromine in the target compound may prioritize synthetic versatility (e.g., Suzuki couplings) over direct bioactivity, whereas fluorinated derivatives are optimized for target binding .
Piperazine-Modified Analogues
Compound Name Key Structural Differences Synthetic Utility Reference(s)
tert-Butyl 4-(4-amino-6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (III-57) Nitropyridine; amino and chlorine substituents Intermediate for antimalarial agents; deprotection yields free piperazine for further functionalization
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 345311-03-7) Dihydroimidazopyrazine; saturated ring Limited bioactivity data; used in fragment-based drug design

Key Observations :

  • Piperazine Protection Strategies : The tert-butyl carbamate group in the target compound and III-57 allows selective deprotection under acidic conditions (e.g., HCl/Et₂O), critical for sequential functionalization .

Biological Activity

tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a piperazine moiety, which is further substituted with a brominated imidazo[1,2-a]pyridine core. This unique structure contributes to its diverse biological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H16BrN5O2
Molecular Weight339.20 g/mol
CAS Number877399-50-3
AppearanceWhite to off-white solid

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The compound's IC50 values suggest potent activity against these cell lines, with some derivatives showing selectivity for cancerous cells over non-cancerous cells .

The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. These interactions can lead to the modulation of pathways responsible for cell growth and apoptosis. Notably, some studies have reported that related compounds inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Study 1: In Vitro Analysis

In a study examining the effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines, this compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 cells. This suggests a strong inhibitory effect on cell proliferation compared to standard treatments .

Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that treatment with related compounds significantly reduces tumor growth and metastasis. The administration of these compounds resulted in a marked decrease in metastatic nodules in the lungs of treated mice compared to controls, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with functionalized piperazine intermediates. Key steps include:

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butoxycarbonyl (Boc) protecting group, followed by neutralization with sodium bicarbonate .
  • Nucleophilic Substitution : Brominated imidazopyridine reacts with piperazine derivatives under basic conditions (e.g., triethylamine in tetrahydrofuran) to form the target compound .
  • Purification : Column chromatography (silica gel) or recrystallization (DCM/hexane) ensures high purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the structure, particularly the imidazopyridine core (δ 7.5–8.5 ppm for aromatic protons) and piperazine carbamate (δ 1.4 ppm for tert-butyl) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 342.23 for brominated analogs) .
  • Elemental Analysis : Ensures stoichiometric consistency (C14_{14}H20_{20}BrN3_3O2_2) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position of the imidazopyridine ring acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., Br) increase electrophilicity, accelerating aryl-aryl bond formation. Piperazine’s carbamate group stabilizes intermediates via hydrogen bonding, as shown in DFT studies of analogous compounds .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Orthogonal Assays : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD values), while cell-based assays (e.g., IC50_{50}) validate functional activity .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., de-brominated analogs) that may alter activity .
  • Dose-Response Curves : Nonlinear regression analysis distinguishes assay-specific artifacts from true potency variations .

Q. How can structural modifications enhance the compound’s pharmacokinetic (PK) properties?

  • Piperazine Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) improves solubility. For example, replacing tert-butyl carbamate with acetylated piperazine increases log P by 0.5 units .
  • Imidazopyridine Functionalization : Fluorination at the 6-position enhances metabolic stability by reducing cytochrome P450 oxidation .

Methodological Challenges and Solutions

Q. How can researchers optimize yields in large-scale synthesis while minimizing impurities?

  • Continuous Flow Chemistry : Automated reactors improve mixing and temperature control, reducing side products (e.g., di-brominated byproducts) .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Q. What computational tools predict the compound’s binding modes to biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with kinase domains (e.g., CDK4/6), prioritizing derivatives with improved hydrogen-bond networks .
  • MD Simulations : GROMACS assesses dynamic stability of ligand-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.